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molecular formula C10H11NO3 B181281 N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 59682-83-6

N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No. B181281
M. Wt: 193.2 g/mol
InChI Key: YFWYIWVJRPDXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040556B2

Procedure details

To a solution of 3,4-methylenedioxybenzylamine (10 g, 66.2 mmol) in acetic acid (50 mL) was added acetic anhydride (15.27 g, 150 mmol). The mixture was stirred at 20° C. for 30 minutes. Then it was adjusted to PH7 with 10% NaOH. The mixture was filtered to obtain a solid which was washed water and dried in vacuum to give N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide as a white solid (9.24 g, 77%). LC-MS: 194 [M+1]+; 1H-NMR (DMSO-d6): δ 1.84 (s, 3H), 4.12 (d, 2H, J=6.4 Hz), 5.98 (s, 2H), 6.71 (m, 2H), 6.83 (m, 2H), 8.28 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=2[O:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13].[OH-].[Na+]>C(O)(=O)C>[O:11]1[C:10]2[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:12](=[O:14])[CH3:13])=[CH:4][C:3]=2[O:2][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1OC=2C=C(CN)C=CC2O1
Name
Quantity
15.27 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
WASH
Type
WASH
Details
was washed water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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